molecular formula C19H22ClNO2S B15290173 Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride)

Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride)

Cat. No.: B15290173
M. Wt: 363.9 g/mol
InChI Key: YYVAYXFDGWXACZ-SJDTYFKWSA-N
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Description

Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride) is a derivative of Dosulepin, a tricyclic antidepressant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride involves multiple steps, starting from Dosulepin. The key steps include:

    Oxidation of Dosulepin: Dosulepin is first oxidized to form Dosulepin Sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    N-Oxidation: The sulfoxide derivative is then subjected to further oxidation to introduce the N-oxide group. Common reagents for this step include peracids or oxone.

    Hydrochloride Formation: The final step involves the conversion of the N,S-dioxide compound to its hydrochloride salt form, typically by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of Dosulepin Sulfoxide N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Dosulepin Sulfoxide N-Oxide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can revert the compound back to its parent forms, such as Dosulepin or Dosulepin Sulfoxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Higher oxidation state derivatives.

    Reduction: Dosulepin, Dosulepin Sulfoxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dosulepin Sulfoxide N-Oxide Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the context of antidepressant activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dosulepin Sulfoxide N-Oxide Hydrochloride is not fully understood, but it is believed to involve interactions with neurotransmitter systems. The compound may inhibit the reuptake of biogenic amines, increasing the levels of neurotransmitters such as serotonin and norepinephrine at the synaptic cleft. This action is similar to that of Dosulepin, but the presence of sulfoxide and N-oxide groups may confer additional pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Dosulepin: The parent compound, a tricyclic antidepressant.

    Dosulepin Sulfoxide: An intermediate in the synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride.

    Amitriptyline: Another tricyclic antidepressant with similar pharmacological effects.

Uniqueness

Dosulepin Sulfoxide N-Oxide Hydrochloride is unique due to the presence of both sulfoxide and N-oxide functional groups, which may enhance its chemical reactivity and biological activity compared to its parent compound and other similar tricyclic antidepressants.

Properties

Molecular Formula

C19H22ClNO2S

Molecular Weight

363.9 g/mol

IUPAC Name

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine oxide;hydrochloride

InChI

InChI=1S/C19H21NO2S.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-23(22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;

InChI Key

YYVAYXFDGWXACZ-SJDTYFKWSA-N

Isomeric SMILES

C[N+](C)(CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl

Origin of Product

United States

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